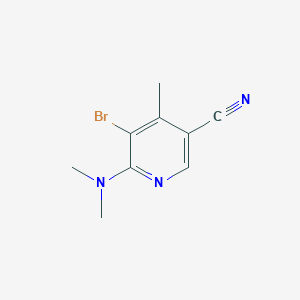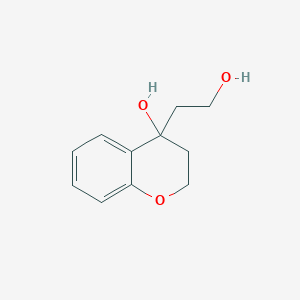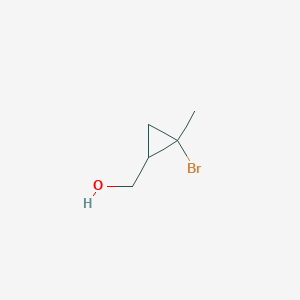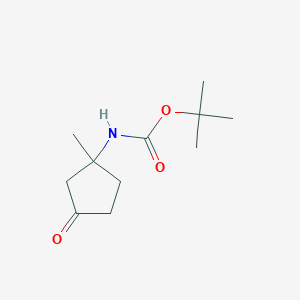
1-(2-Bromo-5-iodobenzoyl)azetidine
Vue d'ensemble
Description
1-(2-Bromo-5-iodobenzoyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of both bromine and iodine atoms attached to a benzoyl group, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Méthodes De Préparation
The synthesis of 1-(2-Bromo-5-iodobenzoyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-5-iodobenzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂).
Azetidine Formation: The benzoyl chloride is then reacted with azetidine in the presence of a base such as triethylamine (TEA) to form this compound.
Analyse Des Réactions Chimiques
1-(2-Bromo-5-iodobenzoyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can participate in ring-opening reactions, leading to the formation of more stable compounds.
Common reagents used in these reactions include silver salts, DMSO, and various bases and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-5-iodobenzoyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Azetidines are explored for their potential as amino acid surrogates and peptidomimetics, making them valuable in drug design and development.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Azetidines are used in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-iodobenzoyl)azetidine is not extensively studied. its reactivity is primarily driven by the ring strain in the azetidine ring, which makes it prone to ring-opening and substitution reactions. The presence of bromine and iodine atoms further enhances its reactivity by providing sites for nucleophilic attack .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-5-iodobenzoyl)azetidine can be compared with other azetidine derivatives, such as:
1-(2-Chloro-5-iodobenzoyl)azetidine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-5-fluorobenzoyl)azetidine: Contains a fluorine atom instead of iodine.
1-(2-Bromo-5-methylbenzoyl)azetidine: Features a methyl group instead of iodine.
Propriétés
IUPAC Name |
azetidin-1-yl-(2-bromo-5-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNURAHXPGDPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)







![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)
![(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B1383768.png)
![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)

